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Compound of Interest

Compound Name: DM1-Peg4-dbco

Cat. No.: B12427157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DM1-Peg4-DBCO, a pre-eminent

drug-linker conjugate utilized in the development of next-generation antibody-drug conjugates

(ADCs). We will delve into its core components, the principles of its application in

bioconjugation, detailed experimental protocols, and the mechanism of action of the resulting

ADCs.

Introduction to DM1-Peg4-DBCO
DM1-Peg4-DBCO is a heterobifunctional chemical entity that plays a pivotal role in targeted

cancer therapy. It is composed of three key moieties:

DM1 (Mertansine): A potent microtubule-disrupting agent.[1][2][3] As a maytansinoid, DM1

inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of rapidly dividing

cancer cells.[4]

Peg4 (Polyethylene Glycol-4): A short polyethylene glycol spacer. This hydrophilic linker

enhances the solubility and stability of the ADC, reduces aggregation, and minimizes steric

hindrance during the conjugation process.

DBCO (Dibenzocyclooctyne): A strained alkyne. The DBCO group is the reactive handle for

"click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition
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(SPAAC).[1] This allows for a highly specific and biocompatible conjugation to an azide-

modified antibody without the need for a cytotoxic copper catalyst.

The strategic combination of these three components in a single molecule provides a powerful

tool for the precise attachment of a highly cytotoxic payload to a targeting antibody, a

cornerstone of modern ADC design.

Physicochemical and Technical Data
The following table summarizes the key quantitative data for DM1-Peg4-DBCO.

Property Value

Molecular Formula C63H80ClN5O16

Molecular Weight 1198.79 g/mol

Appearance Off-white to light yellow solid

Purity Typically >98% (as determined by HPLC)

Solubility

Soluble in DMSO (up to 100 mg/mL with

ultrasonic assistance) and other organic

solvents.

Storage Conditions

Store at -20°C, protected from light. In solvent,

store at -80°C for up to 6 months or -20°C for up

to 1 month.

Principles of Bioconjugation via Copper-Free Click
Chemistry
The conjugation of DM1-Peg4-DBCO to an antibody relies on the principles of strain-promoted

alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction offers several advantages for

the synthesis of ADCs:

Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous

buffer, neutral pH) without the need for a cytotoxic copper(I) catalyst, which can damage the

antibody.
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High Specificity: The DBCO group reacts specifically with an azide group, preventing side

reactions with other functional groups present on the antibody, such as amines and thiols.

Favorable Kinetics: The inherent ring strain of the DBCO moiety drives the reaction forward,

leading to high yields of the desired ADC.

Stability of the Conjugate: The resulting triazole linkage is highly stable, ensuring that the

cytotoxic payload remains attached to the antibody in circulation until it reaches the target

cancer cell.

The overall workflow involves two main stages: the modification of the antibody to introduce an

azide group, and the subsequent "clicking" of the DM1-Peg4-DBCO to the azide-modified

antibody.

Experimental Protocols
Preparation of Azide-Modified Antibody
Objective: To introduce azide functional groups onto the antibody surface for subsequent

conjugation with DBCO.

Materials:

Antibody of interest (in an amine-free buffer, e.g., PBS)

Azido-PEG4-NHS ester (or other suitable azide-containing N-hydroxysuccinimide ester)

Anhydrous Dimethylsulfoxide (DMSO)

Desalting columns or dialysis equipment

Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4-8.0)

Protocol:

Antibody Preparation: Ensure the antibody solution is free of any amine-containing buffers or

stabilizers. If necessary, perform a buffer exchange into the reaction buffer using a desalting

column or dialysis. Adjust the antibody concentration to 1-10 mg/mL.
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Reagent Preparation: Prepare a stock solution of Azido-PEG4-NHS ester in anhydrous

DMSO (e.g., 10 mM).

Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG4-NHS ester solution to the

antibody solution. The final concentration of DMSO in the reaction mixture should ideally be

below 10% (v/v) to maintain antibody integrity.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at

4°C with gentle agitation.

Purification: Remove the excess, unreacted azide reagent and byproducts by size-exclusion

chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g.,

PBS).

Characterization: Determine the average number of azide groups incorporated per antibody

(degree of labeling) using methods such as MALDI-TOF mass spectrometry or a colorimetric

assay following a Staudinger ligation with a phosphine-based reporter.

Conjugation of DM1-Peg4-DBCO to Azide-Modified
Antibody
Objective: To covalently link DM1-Peg4-DBCO to the azide-modified antibody via copper-free

click chemistry.

Materials:

Azide-modified antibody

DM1-Peg4-DBCO

Anhydrous Dimethylsulfoxide (DMSO)

Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Purification equipment (e.g., size-exclusion chromatography, hydrophobic interaction

chromatography)
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Protocol:

Reagent Preparation: Prepare a stock solution of DM1-Peg4-DBCO in anhydrous DMSO

(e.g., 10 mM).

Reaction: Add a 1.5- to 5-fold molar excess of the DM1-Peg4-DBCO solution to the azide-

modified antibody solution.

Incubation: Incubate the reaction mixture for 4-12 hours at 4°C or 1-4 hours at room

temperature. The optimal reaction time may need to be determined empirically based on the

specific antibody and desired drug-to-antibody ratio (DAR).

Purification: Purify the resulting ADC from unreacted DM1-Peg4-DBCO and other

byproducts. Size-exclusion chromatography (SEC) is commonly used to separate the ADC

from smaller molecules. Hydrophobic interaction chromatography (HIC) can be employed to

separate ADCs with different DARs.

Characterization: Characterize the final ADC product to determine:

Drug-to-Antibody Ratio (DAR): This can be determined by UV-Vis spectroscopy

(measuring absorbance at 280 nm for the antibody and at a wavelength specific to the

drug-linker), HIC, or mass spectrometry.

Purity and Aggregation: Assessed by SEC.

In vitro Cytotoxicity: Evaluated using relevant cancer cell lines.

Binding Affinity: Assessed by ELISA or surface plasmon resonance (SPR) to ensure that

the conjugation process has not compromised the antibody's binding to its target antigen.

Mechanism of Action of DM1-based ADCs
The therapeutic efficacy of an ADC generated with DM1-Peg4-DBCO is a multi-step process

that begins with the specific targeting of cancer cells.

Binding: The antibody component of the ADC specifically binds to a target antigen that is

overexpressed on the surface of cancer cells.
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Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell,

typically through receptor-mediated endocytosis.

Lysosomal Trafficking and Payload Release: The internalized vesicle fuses with a lysosome.

Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded,

leading to the release of the DM1-containing metabolite.

Microtubule Disruption: The released DM1 payload diffuses into the cytoplasm and binds to

tubulin, inhibiting microtubule polymerization.

Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle

arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

Visualizations
Signaling Pathway: Mechanism of Action of a DM1-
based ADC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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